- Crystalline form of dihydropteridione derivative and its salts as PLK-1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cell proliferation diseases, World Intellectual Property Organization, , ,

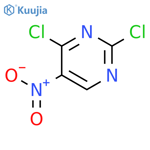

Cas no 946161-16-6 (methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate)

![methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate structure](https://it.kuujia.com/scimg/cas/946161-16-6x500.png)

946161-16-6 structure

Nome del prodotto:methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate

Numero CAS:946161-16-6

MF:C12H17ClN4O4

MW:316.740781545639

MDL:MFCD30471714

CID:3042856

PubChem ID:59815009

methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate Proprietà chimiche e fisiche

Nomi e identificatori

-

- (R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate

- Methyl (2R)-2-[(2-chloro-5-nitro-4-pyrimidinyl)(1-methylethyl)amino]butanoate (ACI)

- Methyl (R)-2-[(2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino]butanoate

- methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate

- 946161-16-6

- SCHEMBL1288298

- methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate

- (R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate ee

- MFCD30471714

- METHYL (2R)-2-[(2-CHLORO-5-NITROPYRIMIDIN-4-YL)(ISOPROPYL)AMINO]BUTANOATE

- (R)-methyl2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate

- CS-0162218

- Methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)(propan-2-yl)amino]butanoate

- YZFOSBLUVPNFJV-MRVPVSSYSA-N

- WMB16116

- C12H17ClN4O4

- SC5109

- DS-19398

- AKOS030524083

-

- MDL: MFCD30471714

- Inchi: 1S/C12H17ClN4O4/c1-5-8(11(18)21-4)16(7(2)3)10-9(17(19)20)6-14-12(13)15-10/h6-8H,5H2,1-4H3/t8-/m1/s1

- Chiave InChI: YZFOSBLUVPNFJV-MRVPVSSYSA-N

- Sorrisi: N(C1N=C(Cl)N=CC=1[N+](=O)[O-])(C(C)C)[C@H](CC)C(=O)OC

Proprietà calcolate

- Massa esatta: 316.0938327g/mol

- Massa monoisotopica: 316.0938327g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 7

- Conta atomi pesanti: 21

- Conta legami ruotabili: 6

- Complessità: 377

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 101Ų

- XLogP3: 3.1

methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302

- Dichiarazione di avvertimento: P280-P305+P351+P338

- Condizioni di conservazione:Inert atmosphere,2-8°C

methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A108214-5g |

(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate |

946161-16-6 | 97% | 5g |

$69.0 | 2025-02-26 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD629253-5g |

(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate |

946161-16-6 | 97% | 5g |

¥920.0 | 2024-04-17 | |

| abcr | AB487295-1 g |

Methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)(propan-2-yl)amino]butanoate; . |

946161-16-6 | 1g |

€122.10 | 2023-04-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R23550-1g |

(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate |

946161-16-6 | 97% | 1g |

¥245.0 | 2024-07-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC2126-1G |

methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate |

946161-16-6 | 95% | 1g |

¥ 211.00 | 2023-04-12 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD629253-1g |

(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate |

946161-16-6 | 97% | 1g |

¥255.0 | 2024-04-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC2126-5G |

methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate |

946161-16-6 | 95% | 5g |

¥ 633.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC2126-25G |

methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate |

946161-16-6 | 95% | 25g |

¥ 2,112.00 | 2023-04-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN487-5g |

methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate |

946161-16-6 | 97% | 5g |

1113CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN487-1g |

methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate |

946161-16-6 | 97% | 1g |

278.0CNY | 2021-07-13 |

methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Cyclohexane , Water ; reflux; 5 h, reflux

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 3 h, 85 - 95 °C

Riferimento

- A practical chromatography-free synthesis of a 5,6-dihydroimidazolo[1,5-f]pteridine derivative as a polo-like kinase-1 inhibitor, Tetrahedron, 2018, 74(39), 5779-5790

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 24 h, rt

Riferimento

- Compound capable of targeting and degrading polo-like kinase 1 (PLK1) and bromodomain protein 4 (BRD4) by ubiquitination and application thereof in preparing antitumor drug, China, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: Cyclohexane ; 4 h, 80 °C

Riferimento

- Preparation of dihydropteridinone derivatives as polo kinase inhibitor, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

Riferimento

- Crystalline form of the free base n-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7r)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxy-benzamide, United States, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Hexane ; 18 h, 70 °C

Riferimento

- Design and synthesis of highly selective, orally active Polo-like kinase-2 (Plk-2) inhibitors, Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2743-2749

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Cyclohexane , Water ; reflux; 5 h, reflux

Riferimento

- Trihydrochloride forms of a dihydropteridinone derivative and processes for preparation, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Sodium acetate , Sodium triacetoxyborohydride Solvents: Dichloromethane ; 0 °C; 12 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.4 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.4 Reagents: Sodium chloride Solvents: Water

Riferimento

- Preparation of pteridine compounds as inhibitors of polo-like kinase for treating neurodegenerative disorders and cancer, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran ; rt

Riferimento

- Structure-based design and SAR development of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives as novel Polo-like kinase-1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2017, 27(5), 1311-1315

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Sodium acetate , Sodium triacetoxyborohydride Solvents: Dichloromethane ; 0 °C; 12 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 16 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Potassium carbonate Solvents: Acetone ; 0 °C; 16 °C

Riferimento

- Preparation of pteridinones as polo-like kinase inhibitors for treating neurodegenerative diseases and cancers, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Solvents: Cyclohexane ; rt → 80 °C; 4 h, 80 °C

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Preparation of dihydropteridinone derivatives for treating cell proliferation related diseases, World Intellectual Property Organization, , ,

methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate Raw materials

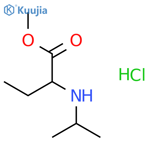

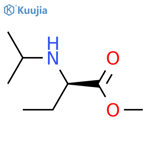

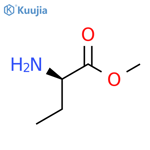

- Butanoic acid, 2-amino-, methyl ester, (R)-

- methyl (2R)-2-[(propan-2-yl)amino]butanoate

- 2,4-Dichloro-5-nitropyrimidine

- 2-(1-Methylethyl)aminobutanoic acid methyl esterHydrochloride

methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate Preparation Products

methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate Letteratura correlata

-

1. Caper tea

-

2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

946161-16-6 (methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate) Prodotti correlati

- 847729-69-5(Benzoic acid, 3-bromo-4-(3-fluorophenoxy)-)

- 1804361-35-0(3-(Chloromethyl)-2-iodo-4-nitro-6-(trifluoromethoxy)pyridine)

- 1805179-65-0(2-Chloro-3-(difluoromethyl)-4-iodopyridine-5-sulfonamide)

- 1355247-56-1(1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene)

- 1448047-05-9(1-({imidazo[1,2-a]pyridin-3-yl}methyl)-3-(2-methylphenyl)-1-phenylurea)

- 1780127-47-0(2-(3-chloro-4-methoxyphenyl)-2,2-difluoroethan-1-amine)

- 1522044-39-8(2-{5H,6H,8H-imidazo2,1-c1,4oxazin-3-yl}ethan-1-amine)

- 1424622-01-4(1-[[(E)-2-Cyano-3-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-3-methylurea)

- 2680686-99-9(2-({4-(2,2,2-trifluoroacetamido)methylphenyl}methanesulfonyl)acetic acid)

- 392291-10-0(3,5-dimethoxy-N-(5-{(phenylcarbamoyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)benzamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:946161-16-6)methyl (2R)-2-[(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amino]butanoate

Purezza:99%/99%/99%

Quantità:25.0g/50.0g/100.0g

Prezzo ($):265.0/397.0/662.0